Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
The compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Synthesis Analysis
The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The compound’s NMR data indicates the presence of aromatic hydrogens, a thiazole ring, and an amide group .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The compound’s IR data indicates the presence of C–H, C=C, C=O, C–Br, C–S–C, C–N, N–H, N–O, and C–Cl bonds . This suggests that it may undergo reactions typical of these functional groups.Scientific Research Applications
Antimicrobial Applications
Research on compounds with similar structures has demonstrated significant antimicrobial potential. For instance, compounds containing sulfonamido and heterocyclic moieties have been synthesized and evaluated for their antibacterial activities, with several demonstrating high effectiveness against certain bacterial strains (Azab, Youssef, & El‐Bordany, 2013). Similarly, derivatives of ethyl piperazine-1-carboxylate have been explored for their antimicrobial, antilipase, and antiurease activities, highlighting the versatility of this scaffold in designing bioactive molecules (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anticancer Applications
The investigation into compounds with similar structures has extended into anticancer research, where certain derivatives have been synthesized and evaluated for their potential as anticancer agents. For example, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and showed promising anticancer activity, suggesting that modifications to the piperazine and related moieties could yield potent anticancer compounds (Rehman et al., 2018).
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate are cyclo-oxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .
Pharmacokinetics
Similar compounds have been shown to have good absorption and distribution profiles .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . This can have significant effects in conditions where inflammation is a key factor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the stability of the compound . Additionally, factors such as temperature and humidity can also influence the compound’s action and efficacy .
Future Directions
Thiazole derivatives have been the focus of much research due to their diverse biological activities . Future research could explore the potential of this specific compound in various therapeutic applications, taking into account its chemical structure and the known biological activities of thiazole derivatives.
Properties
IUPAC Name |
ethyl 4-[4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O5S2/c1-2-32-21(29)26-9-11-27(12-10-26)34(30,31)16-6-3-14(4-7-16)19(28)24-25-20-23-17-8-5-15(22)13-18(17)33-20/h3-8,13H,2,9-12H2,1H3,(H,23,25)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWONOMOUJUIQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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